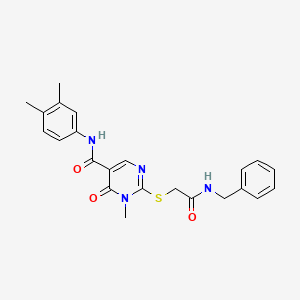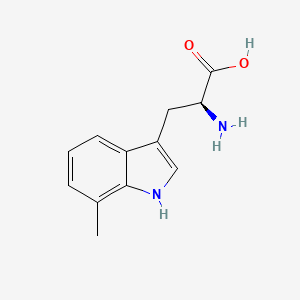![molecular formula C12H12N2O2 B2870459 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol CAS No. 866157-14-4](/img/structure/B2870459.png)
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol is an organic compound with the molecular formula C12H12N2O2 It is characterized by the presence of a pyrazinyloxy group attached to a phenyl ring, which is further connected to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol typically involves the reaction of 4-(2-pyrazinyloxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone.
Reduction: 1-[4-(2-Pyrazinyloxy)phenyl]ethane.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pyrazinyloxy group is known to enhance binding affinity and specificity, making it a valuable moiety in drug design. The exact pathways involved would depend on the specific biological context and the target molecules.
類似化合物との比較
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol can be compared with other similar compounds, such as:
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone: Similar structure but with a ketone group instead of an alcohol.
1-[4-(2-Pyrazinyloxy)phenyl]ethane: Reduced form with an ethane moiety.
4-(2-Pyrazinyloxy)benzaldehyde: Precursor in the synthesis of the target compound.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-(4-pyrazin-2-yloxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(15)10-2-4-11(5-3-10)16-12-8-13-6-7-14-12/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRGSWFVKGVGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=NC=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine](/img/structure/B2870377.png)


![2-(methylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide](/img/structure/B2870386.png)

![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine](/img/structure/B2870389.png)
![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol](/img/structure/B2870390.png)




![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B2870397.png)


